Quantified Anti-Mycobacterial Potency of Griseoviridin vs. Nosiheptide and Etamycin
In a direct comparative screen, griseoviridin (2) exhibited a specific anti-mycobacterial potency range against *M. avium* and *M. intracellulare* that is distinct from its co-isolated comparator, nosiheptide (1). Both compounds demonstrated minimum inhibitory concentrations (MICs) between 0.024 and 1.56 μg/mL [1]. However, a key differentiator is its synergistic potential: the combination of griseoviridin (2) with its co-produced streptogramin, etamycin (3), markedly enhanced anti-mycobacterial activity against both species, an effect not observed with nosiheptide [1].
| Evidence Dimension | Anti-mycobacterial activity (MIC) against *Mycobacterium avium* and *M. intracellulare* |
|---|---|
| Target Compound Data | MIC range: 0.024 - 1.56 μg/mL |
| Comparator Or Baseline | Nosiheptide (1): MIC range: 0.024 - 1.56 μg/mL |
| Quantified Difference | Equivalent individual potency, but griseoviridin demonstrates unique synergistic enhancement when combined with etamycin (3). |
| Conditions | In vitro susceptibility testing of microbial isolates; concentrations from 0.024 to 1.56 μg/mL [1]. |
Why This Matters
This data positions griseoviridin not just as a potent monotherapy candidate but as a critical component of a synergistic combination with etamycin, providing a compelling rationale for its selection in studies of combination therapy and synergy against difficult-to-treat MAC infections.
- [1] Kanji Hosoda, Hiroshi Tomoda, Akihiko Kanamoto, Nobuhiro Koyama. Discovery of Nosiheptide, Griseoviridin, and Etamycin as Potent Anti-Mycobacterial Agents against Mycobacterium avium Complex. Molecules. 2019 Apr 16;24(8):1495. doi: 10.3390/molecules24081495. View Source
